molecular formula C9H12ClN B1442402 2-(tert-Butyl)-4-chloropyridine CAS No. 1163706-64-6

2-(tert-Butyl)-4-chloropyridine

Cat. No. B1442402
CAS RN: 1163706-64-6
M. Wt: 169.65 g/mol
InChI Key: YGMONDDQCZRCOO-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-4-chloropyridine is a chemical compound that is not widely documented. It is likely to be a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The tert-butyl group is a very common branching group in organic chemistry, known for its bulky nature .

Scientific Research Applications

Catalyst Development

2-(tert-Butyl)-4-chloropyridine: is significant in the development of catalysts for industrial processes. An efficient catalyst can reduce the reaction energy barrier, allowing for milder reaction conditions in the system. This compound has been used in the synthesis of 2-tert-butyl-4-methylphenol , which is widely applied in the preparation of fine chemicals, food industry additives, UV absorbers, and polymerization inhibitors .

Organic Synthesis Building Block

Due to its functional groups, 2-(tert-Butyl)-4-chloropyridine serves as a building block in organic synthesis. It’s particularly useful in reactions where a tert-butyl group is needed to protect other reactive sites during a multi-step synthesis process.

Pharmaceutical Research

In pharmaceutical research, 2-(tert-Butyl)-4-chloropyridine is utilized in the synthesis of various bioactive compounds. The piperazine moiety, for instance, is crucial in the development of selective factor Xa trypsin-like protease inhibitors, which are important in the treatment of thrombosis .

Radiopharmaceuticals

This compound is also employed in radiopharmaceutical research. Functionalized derivatives of 2-(tert-Butyl)-4-chloropyridine are used as starting materials for spiro-compounds, which facilitate the mild introduction of fluorine-18, a radioactive isotope used in positron emission tomography (PET) imaging .

Polymer Industry

2-(tert-Butyl)-4-chloropyridine: finds applications in the polymer industry as well. It’s involved in the synthesis of additives that improve the properties of polymers, such as enhancing their resistance to UV degradation and stabilizing them against thermal and oxidative degradation .

Optical Brighteners

Lastly, derivatives of 2-(tert-Butyl)-4-chloropyridine are used as optical brighteners. These compounds convert UV light into visible light and are commonly used in thermoplastic resins, acrylic resin, polyester fiber, paint, coating, and printing ink to achieve a whitening effect .

properties

IUPAC Name

2-tert-butyl-4-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-9(2,3)8-6-7(10)4-5-11-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMONDDQCZRCOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Phosphorous oxychloride (21.8 ml) and 2-tert.butylpyridin-4-one (2.36 g) is heated at reflux in chloroform (15 ml) for 24 hours and then stood at room temperature for 48 hours before pouring onto ice (100 g). Extraction with CH2Cl2 (3 times 250 ml) is followed by drying of the combined organic layers over magnesium sulphate. Evaporation of the organic layers gives the title compound.
Quantity
21.8 mL
Type
reactant
Reaction Step One
Name
2-tert.butylpyridin-4-one
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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